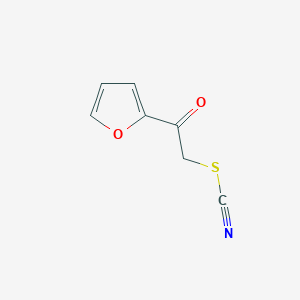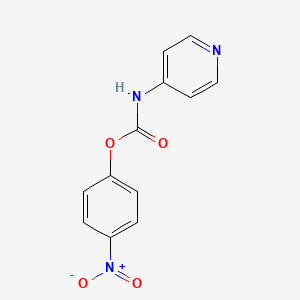
(3AR,7aR)-octahydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AR,7aR)-Octahydro-1H-isoindol-1-one is a bicyclic organic compound with a unique structure that includes a fused ring system. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a saturated isoindoline ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3AR,7aR)-octahydro-1H-isoindol-1-one typically involves the reduction of isoindoline derivatives. One common method is the catalytic hydrogenation of isoindoline using palladium on carbon as a catalyst under hydrogen gas at elevated pressures and temperatures. Another approach involves the use of sodium borohydride as a reducing agent in the presence of a suitable solvent like ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is common in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (3AR,7aR)-Octahydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1-one derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or catalytic hydrogenation with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Isoindoline-1-one derivatives.
Reduction: Fully saturated isoindoline derivatives.
Substitution: N-substituted isoindoline derivatives.
Aplicaciones Científicas De Investigación
(3AR,7aR)-Octahydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their potential use as pharmaceutical agents, particularly in the development of new drugs.
Industry: It is used in the synthesis of polymers and materials with specific properties, such as increased strength and durability.
Mecanismo De Acción
The mechanism of action of (3AR,7aR)-octahydro-1H-isoindol-1-one and its derivatives often involves interaction with biological macromolecules. For instance, in medicinal chemistry, these compounds may act as enzyme inhibitors or receptor agonists/antagonists. The specific molecular targets and pathways depend on the functional groups present on the isoindoline ring and their interactions with biological systems.
Comparación Con Compuestos Similares
Hexahydro-1H-isoindol-1-one: A similar compound with one less degree of saturation.
Octahydro-1H-indole: Another bicyclic compound with a different ring structure.
Uniqueness: (3AR,7aR)-Octahydro-1H-isoindol-1-one is unique due to its specific ring structure and stereochemistry, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for studying new chemical reactions and developing novel materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one |
InChI |
InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7+/m0/s1 |
Clave InChI |
JKYNCKNIVHDOKU-NKWVEPMBSA-N |
SMILES isomérico |
C1CC[C@@H]2[C@@H](C1)CNC2=O |
SMILES canónico |
C1CCC2C(C1)CNC2=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2'-ethyl-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8697595.png)
![1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis[(4-methylphenyl)amino]-, dimethyl ester](/img/structure/B8697599.png)

![2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol](/img/structure/B8697612.png)

![2-[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]ethan-1-amine](/img/structure/B8697623.png)


![4-Thiazolecarboxamide, 2-methyl-N-[2-(nitrooxy)ethyl]-](/img/structure/B8697652.png)

